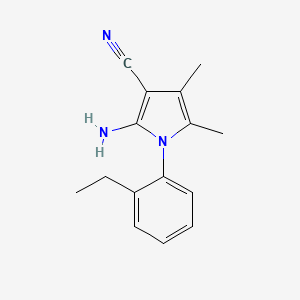
3-Ethyl-5-nitro-1,2-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-5-nitrobenzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-nitrobenzo[d]isoxazole typically involves the reaction of aldehydes with primary nitro compounds. One common method is the condensation of aldehydes with nitroalkanes under basic conditions, leading to the formation of isoxazole derivatives . Another approach involves the cycloaddition of nitrile oxides with alkenes or alkynes, which can be catalyzed by metals such as copper or ruthenium . Metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of 3-Ethyl-5-nitrobenzo[d]isoxazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.
化学反応の分析
Types of Reactions
3-Ethyl-5-nitrobenzo[d]isoxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 3-ethyl-5-aminobenzo[d]isoxazole, while substitution reactions can introduce various functional groups onto the isoxazole ring.
科学的研究の応用
3-Ethyl-5-nitrobenzo[d]isoxazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Ethyl-5-nitrobenzo[d]isoxazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The isoxazole ring can also participate in various biochemical reactions, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-Methyl-5-nitrobenzo[d]isoxazole
- 3-Ethyl-4-nitrobenzo[d]isoxazole
- 3-Propyl-5-nitrobenzo[d]isoxazole
Uniqueness
3-Ethyl-5-nitrobenzo[d]isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 3-position and the nitro group at the 5-position influences its reactivity and potential applications. Compared to similar compounds, it may exhibit different pharmacological activities and synthetic utility.
特性
CAS番号 |
66048-16-6 |
|---|---|
分子式 |
C9H8N2O3 |
分子量 |
192.17 g/mol |
IUPAC名 |
3-ethyl-5-nitro-1,2-benzoxazole |
InChI |
InChI=1S/C9H8N2O3/c1-2-8-7-5-6(11(12)13)3-4-9(7)14-10-8/h3-5H,2H2,1H3 |
InChIキー |
HXMBNSFLMJOQCG-UHFFFAOYSA-N |
正規SMILES |
CCC1=NOC2=C1C=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


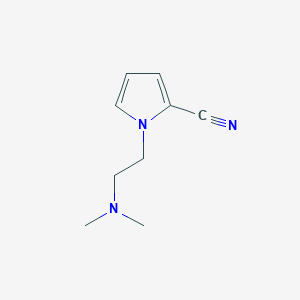
![1-[(4S)-4-Benzyl-2,2,5,5-tetramethyl-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B12879710.png)
![2,3-Dimethyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12879713.png)
![2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12879718.png)
![4-Ethylbenzo[d]oxazole-2-acrylic acid](/img/structure/B12879725.png)

![3-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12879732.png)
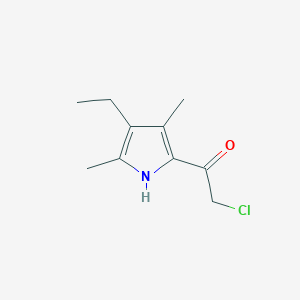
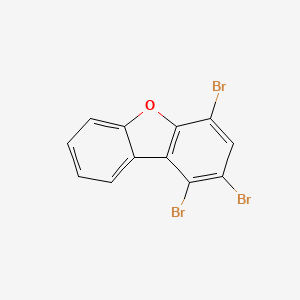
![2-[1-(5-Methylfuran-2-yl)butyl]cyclopentan-1-one](/img/structure/B12879751.png)
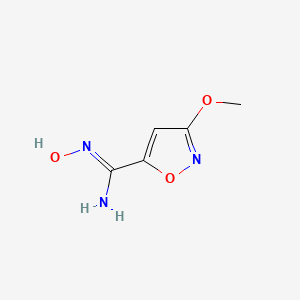

![2,2'-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1'-biphenyl](/img/structure/B12879767.png)
